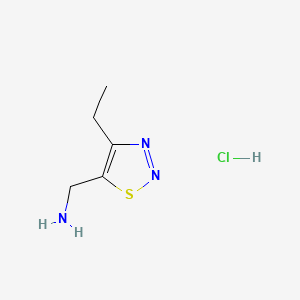

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride

Description

Properties

Molecular Formula |

C5H10ClN3S |

|---|---|

Molecular Weight |

179.67 g/mol |

IUPAC Name |

(4-ethylthiadiazol-5-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C5H9N3S.ClH/c1-2-4-5(3-6)9-8-7-4;/h2-3,6H2,1H3;1H |

InChI Key |

OIOWEZTUIVOCMY-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(SN=N1)CN.Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via the formation of the 1,2,3-thiadiazole ring substituted at the 4-position with an ethyl group, followed by introduction of the methanamine group at the 5-position, and final conversion to the hydrochloride salt to enhance solubility and stability.

- Key starting materials: 4-ethyl-1,2,3-thiadiazole or its precursors such as 4-ethyl-substituted ketones or hydrazones.

- Functionalization: Reaction with methanamine (CH3NH2) under acidic conditions to form the methanamine substituent.

- Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt.

Representative Laboratory Procedure

Based on literature synthesis protocols for related 1,2,3-thiadiazole derivatives, the preparation includes:

Formation of Hydrazone Intermediate:

- React 4-ethyl-substituted ketone (e.g., 4-ethylacetophenone) with ethyl hydrazinecarboxylate or p-toluenesulfonylhydrazide in methanol or ethanol.

- Conditions: reflux at 60 °C for several hours until hydrazone precipitates.

- Isolation by filtration and washing with petroleum ether.

Cyclization to 1,2,3-Thiadiazole:

- Treat hydrazone intermediate with thionyl chloride (SOCl2) at 0 °C to room temperature under stirring.

- This step induces ring closure forming the 1,2,3-thiadiazole core.

- Purification by recrystallization from chloroform or dimethyl sulfoxide (DMSO).

Introduction of Methanamine Group:

- React the 4-ethyl-1,2,3-thiadiazole with methanamine in ethanol or methanol.

- Conditions: room temperature to reflux, no catalyst required.

- The amine substitution occurs at the 5-position of the thiadiazole ring.

Formation of Hydrochloride Salt:

- Add hydrochloric acid to the amine-containing compound in ethanol/methanol.

- Crystallization of the hydrochloride salt is achieved by cooling or solvent evaporation.

Industrial Scale Considerations

- Larger scale synthesis employs stainless steel reactors.

- Use of industrial-grade solvents (ethanol or methanol).

- Reaction parameters (temperature, time) are optimized for yield and purity.

- Purification typically via crystallization or recrystallization to obtain high-purity hydrochloride salt.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Hydrazone formation | 4-Ethyl ketone + ethyl hydrazinecarboxylate | Reflux in MeOH/EtOH | 1–12 hours | Precipitation of hydrazone |

| Cyclization to thiadiazole | Thionyl chloride (SOCl2) | 0 °C to RT | Overnight | Removal of HCl gas; ring closure |

| Amination | Methanamine + HCl (for salt formation) | RT to reflux | Several hours | No catalyst needed |

| Purification | Recrystallization | RT or cooling | Variable | Solvent choice affects purity |

Chemical Reaction Analysis

Mechanistic Insights

- The initial hydrazone formation is a condensation reaction between the ketone and hydrazine derivative, forming a C=N bond.

- Cyclization with thionyl chloride promotes intramolecular nucleophilic substitution, closing the thiadiazole ring with elimination of HCl.

- Amination involves nucleophilic substitution at the 5-position of the thiadiazole ring, where methanamine attacks an electrophilic site.

- The hydrochloride salt formation stabilizes the free amine by protonation, enhancing solubility and crystallinity.

Reaction Specifics

- No metal catalysts are typically required for the amination step.

- The cyclization step requires careful temperature control to avoid decomposition.

- The reaction solvents (methanol or ethanol) facilitate both solubilization and crystallization.

Data Summary from Literature

| Parameter | Observed Values/Notes |

|---|---|

| Molecular formula | C5H9N3S · HCl |

| Molecular weight | 143.21 g/mol (free base), hydrochloride salt higher |

| Purity | >95% after recrystallization |

| Yield | 60–85% depending on scale and purification method |

| Characterization techniques | 1H NMR, 13C NMR, HRMS, IR spectroscopy |

| Melting point | Typically 150–160 °C (hydrochloride salt) |

Summary Table of Preparation Methods

| Method Step | Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Hydrazone formation | Ketone + ethyl hydrazinecarboxylate, reflux in MeOH | High yield, straightforward | Requires purification |

| Cyclization to thiadiazole | Thionyl chloride, 0 °C to RT | Efficient ring closure | SOCl2 handling requires caution |

| Amination + salt formation | Methanamine + HCl, RT to reflux | Simple, no catalyst needed | Control of reaction time needed |

| Purification | Recrystallization from EtOH or MeOH | High purity product | Solvent choice affects yield |

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to thiols or amines.

Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH)

Major Products Formed:

Oxidation: Sulfoxides or sulfones

Reduction: Thiols or secondary amines

Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride has several scientific research applications, including:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride involves its interaction with various molecular targets. The compound can:

Bind to enzymes: Inhibit or activate enzyme activity.

Interact with DNA/RNA: Affect gene expression and protein synthesis.

Modulate cellular pathways: Influence signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Key Observations:

In oxazole and isoxazole analogs (e.g., and ), oxygen replaces sulfur, altering electronic properties and hydrogen-bonding capacity .

Heterocycle Influence: Thiadiazoles (1,2,3-thiadiazole) contain sulfur and two nitrogen atoms, contributing to π-electron deficiency and metabolic stability. The thiazole-tetrazole hybrid in introduces a tetrazole ring, enhancing acidity and metal-binding capacity .

Molecular Weight and Solubility :

- The hydrochloride salt of the ethyl-thiadiazole compound (MW ~179.5) is lighter than the isopropyl analog (MW 193.5), suggesting differences in pharmacokinetics .

- Dihydrochloride salts (e.g., ) exhibit higher solubility but require careful stoichiometric handling .

Research Implications

- Medicinal Chemistry : Thiadiazole derivatives are explored as enzyme inhibitors or antimicrobial agents. The ethyl substituent may optimize target binding compared to bulkier isopropyl groups .

- Agrochemicals : Oxazole and isoxazole analogs () could serve as lead compounds for herbicides due to their heterocyclic diversity .

- Material Science : Tetrazole-containing analogs () may have applications in coordination chemistry or as high-energy materials .

Biological Activity

1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride is an organic compound belonging to the thiadiazole class, characterized by its five-membered ring structure containing sulfur and nitrogen atoms. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

- Molecular Formula : CHClNS

- Molecular Weight : 179.67 g/mol

- CAS Number : 2680542-71-4

Antimicrobial Activity

Research indicates that derivatives of thiadiazoles, including 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride, exhibit significant antimicrobial properties. These compounds may inhibit the synthesis of essential biomolecules in microorganisms by targeting specific enzymes or metabolic pathways critical for microbial survival .

Table 1: Antimicrobial Efficacy of Thiadiazole Derivatives

| Compound Name | Activity Type | Target Microorganisms | Inhibition Rate (%) |

|---|---|---|---|

| 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride | Antimicrobial | Gram-positive and Gram-negative bacteria | TBD |

| Thiadiazole derivative A | Antifungal | Candida spp. | TBD |

| Thiadiazole derivative B | Antiviral | Influenza virus | TBD |

Note: TBD indicates that specific inhibition rates are yet to be determined in further studies.

Anticancer Activity

The anticancer potential of 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride has been investigated through various in vitro studies. The compound has shown promising results against several cancer cell lines.

Table 2: In Vitro Anti-Proliferative Activity

| Compound Name | Cancer Cell Line | IC (µM) |

|---|---|---|

| 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride | HepG2 (liver cancer) | TBD |

| 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride | MCF-7 (breast cancer) | TBD |

| Doxorubicin (control) | HepG2 | <25 |

Note: The IC values for the compound are pending further experimental validation.

The exact mechanisms through which 1-(4-Ethyl-1,2,3-thiadiazol-5-yl)methanamine hydrochloride exerts its biological effects are still under investigation. However, preliminary studies suggest that it may interact with enzymes involved in microbial metabolism and cancer cell proliferation. This interaction can lead to the inhibition of growth and proliferation in targeted cells .

Case Studies

Recent studies have highlighted the efficacy of thiadiazole derivatives in various biomedical applications:

- Antiviral Activity : A study demonstrated that certain thiadiazole derivatives exhibited significant antiviral activity against viral infections such as influenza. These compounds showed a dose-dependent protective effect against viral replication .

- Antifungal Efficacy : Another investigation revealed that thiadiazole derivatives could effectively inhibit fungal growth in vitro, suggesting their potential use as antifungal agents in clinical settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.